N-Desmethylcarboxy Terbinafine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

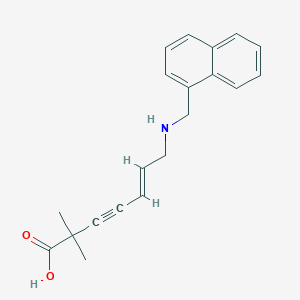

(E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLMXKUJHRUTHIL-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CNCC1=CC=CC2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701153120 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99473-15-1 | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99473-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Demethylcarboxybutylterbinafine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099473151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (5E)-2,2-Dimethyl-7-[(1-naphthalenylmethyl)amino]-5-hepten-3-ynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701153120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthetic Pathway of N-Desmethylcarboxy Terbinafine: A Key Metabolite of Terbinafine

An in-depth technical guide by a Senior Application Scientist

Abstract

N-Desmethylcarboxy Terbinafine is a principal metabolite of the potent antifungal agent Terbinafine. The synthesis of this metabolite is crucial for its use as an analytical reference standard in pharmacokinetic, drug metabolism, and toxicology studies. While the metabolic pathways leading to its formation are subjects of ongoing research, a dedicated, scalable chemical synthesis route is essential for obtaining pure material. This guide provides a comprehensive overview of a proposed, logically derived synthetic pathway for this compound, grounded in established principles of organic chemistry and drawing parallels from the known synthesis of its parent compound, Terbinafine. We will delve into the retrosynthetic analysis, detailed experimental protocols, and the critical scientific rationale behind the strategic choices in this multi-step synthesis.

Introduction: The Significance of Terbinafine and its Metabolites

Terbinafine is a synthetic allylamine antifungal agent widely prescribed for the treatment of dermatophyte infections of the skin and nails.[1] Its mechanism of action involves the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This inhibition leads to an accumulation of squalene within the fungal cell, which is cytotoxic, and a deficiency in ergosterol, compromising the structural integrity of the cell membrane and leading to fungal cell death.[3]

Upon administration, Terbinafine is extensively metabolized in the liver by multiple cytochrome P450 (CYP) isoenzymes, including CYP2C9, CYP1A2, and CYP3A4.[3][4] This metabolic process generates a complex profile of derivatives, none of which possess the antifungal activity of the parent compound.[3] Among these derivatives, this compound, identified by its IUPAC name (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid, is a significant human metabolite.[5][6][7]

The availability of pure this compound is a prerequisite for:

-

Pharmacokinetic (PK) Studies: To accurately quantify its formation and elimination rates in vivo.

-

Drug-Drug Interaction (DDI) Studies: To investigate the effects of co-administered drugs on Terbinafine metabolism.

-

Toxicology Research: To assess any potential biological activity or toxicity associated with the metabolite itself, which is particularly relevant given concerns about Terbinafine-induced hepatotoxicity that may be linked to reactive metabolites.[4][8][9]

This document outlines a robust and logical synthetic strategy to produce this compound, designed for reproducibility and scalability in a research or drug development setting.

Proposed Synthesis Pathway: A Retrosynthetic Approach

Given the lack of a directly published synthesis for this compound, we must derive a logical pathway. A retrosynthetic analysis reveals two primary building blocks: a naphthalene-containing amine and a C8 carboxylic acid side-chain containing the characteristic (E)-en-yne motif.

The proposed forward synthesis, therefore, focuses on the strategic coupling of these two key intermediates. This approach provides superior control over stereochemistry and functional group compatibility compared to attempting a late-stage modification of the Terbinafine molecule itself.

Caption: Proposed Retrosynthetic Pathway for this compound.

Synthesis of Key Intermediates

The success of the overall synthesis hinges on the efficient preparation of the two core building blocks.

Intermediate 1: N-(naphthalen-1-yl)methanamine

This primary amine serves as the nitrogen-donating nucleophile in the key coupling step. Its synthesis is straightforward and proceeds from commercially available starting materials. The process is analogous to syntheses of similar naphthalene methylamines described in the literature.[1]

-

Starting Material: 1-(Chloromethyl)naphthalene.

-

Reaction: Nucleophilic substitution with an excess of ammonia or a protected ammonia equivalent (e.g., potassium phthalimide in a Gabriel synthesis) to prevent over-alkylation.

-

Rationale: Using a large excess of the aminating agent kinetically favors the formation of the primary amine over the secondary amine by-product. The Gabriel synthesis provides a more controlled, albeit longer, route to the pure primary amine.

-

Purification: The resulting amine can be purified via acid-base extraction or column chromatography.

Intermediate 2: (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid, Ethyl Ester

This intermediate is the most complex component, containing the carboxylic acid (as a stable ester), the alkyne, and the (E)-configured alkene. Its synthesis requires a multi-step sequence, drawing inspiration from established methods for creating the Terbinafine side-chain.[10]

-

Step A: Synthesis of Ethyl 2,2-dimethyl-3-butynoate: Start with 3,3-dimethyl-1-butyne (tert-butylacetylene). Deprotonation with a strong base like n-butyllithium followed by quenching with ethyl chloroformate will yield the desired α,α-dimethyl propargyl ester.

-

Step B: Coupling and Stereoselective Reduction: The terminal alkyne from Step A is coupled with an appropriate C3 fragment. A Sonogashira coupling with (E)-1-bromo-2-chloroethene could be employed, followed by displacement of the chloride. A more direct and stereocontrolled approach involves coupling with acrolein, followed by conversion of the resulting alcohol to a bromide.[10][11] This ensures the correct (E)-geometry of the double bond.

-

Rationale for Ester Protection: The carboxylic acid functionality is protected as an ethyl ester throughout the synthesis of the side-chain and the subsequent N-alkylation step. This is critical because a free carboxylic acid would interfere with the basic conditions of the N-alkylation and could react with organometallic reagents used in earlier steps. The ethyl ester is stable and can be easily removed in the final step.

Core Reaction and Final Deprotection

N-Alkylation: The Key Coupling Step

This step unites the two key intermediates to form the full carbon skeleton of the target molecule, albeit in its protected form.

-

Reaction: N-(naphthalen-1-yl)methanamine is reacted with the (E)-7-Bromo-2,2-dimethylhept-5-en-3-ynoic acid ethyl ester.

-

Conditions: The reaction is a standard nucleophilic substitution. It is typically carried out in a polar aprotic solvent such as acetonitrile or DMF, in the presence of a non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) to scavenge the HBr by-product.[11] Heating is generally required to drive the reaction to completion.

-

Expert Insight: The choice of base is crucial. A mild, hindered base is preferred to minimize potential side reactions, such as elimination or isomerization of the double bond. Monitoring the reaction by TLC or LC-MS is essential to prevent the formation of over-alkylated quaternary ammonium salt by-products.

Final Step: Saponification (Ester Hydrolysis)

The final transformation is the deprotection of the carboxylic acid.

-

Reaction: The ethyl ester intermediate is hydrolyzed to the corresponding carboxylic acid.

-

Conditions: Standard saponification conditions are employed, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF and water. The reaction is usually performed at room temperature.

-

Work-up: After the reaction is complete, the mixture is acidified (e.g., with 1N HCl) to protonate the carboxylate salt, causing the final product, this compound, to precipitate or be extracted into an organic solvent.

Detailed Experimental Protocols

The following protocols are illustrative and should be adapted and optimized based on laboratory-specific equipment and safety procedures.

Protocol 5.1: Synthesis of N-(naphthalen-1-yl)methanamine

-

To a solution of 1-(Chloromethyl)naphthalene (1.0 eq) in THF, add a saturated solution of ammonia in methanol (20 eq) in a sealed pressure vessel.

-

Heat the mixture to 60 °C and stir for 24 hours.

-

Cool the reaction to room temperature and carefully vent the vessel.

-

Concentrate the mixture under reduced pressure.

-

Redissolve the residue in dichloromethane and wash with water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by silica gel column chromatography.

Protocol 5.2: N-Alkylation and Saponification Workflow

Caption: Experimental Workflow for the Core Coupling and Final Deprotection Steps.

Data Presentation and Characterization

All intermediates and the final product must be rigorously characterized to confirm their identity and purity.

| Compound | Formula | MW ( g/mol ) | Expected Yield (%) | Purity Target (HPLC) |

| N-(naphthalen-1-yl)methanamine | C₁₁H₁₁N | 157.21 | 75-85% | >98% |

| Protected Ester Intermediate | C₂₂H₂₅NO₂ | 347.44 | 60-70% | >97% |

| This compound | C₂₀H₂₁NO₂ | 307.39 [5] | 85-95% | >99% (as ref. std.) |

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure and stereochemistry of the (E)-alkene.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to confirm the exact molecular weight and elemental composition.[5]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

-

Infrared (IR) Spectroscopy: To identify key functional groups (C=O of the acid, C≡C of the alkyne, N-H of the secondary amine).

Conclusion

This technical guide presents a well-reasoned and scientifically grounded synthetic pathway for this compound. By leveraging a strategic disconnection approach and protecting group chemistry, this multi-step synthesis is designed to be robust and efficient. The production of this key metabolite as a high-purity analytical standard is indispensable for advancing our understanding of Terbinafine's metabolic fate, ensuring drug safety, and supporting further pharmaceutical development. The detailed protocols and workflow diagrams provided herein serve as a comprehensive resource for researchers and drug development professionals dedicated to this field.

References

-

Stütz, A., & Georgopapadakou, N. (1991). Synthesis and structure-activity relationships of side-chain-substituted analogs of the allylamine antimycotic terbinafine lacking the central amino function. Journal of Medicinal Chemistry. [Link]

-

Ahirwar, B., & Jain, U. (2014). Synthesis And Antifungal Activity Of Terbinafine Analogues. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Petranyi, G., & Stütz, A. (1984). Synthesis and Structure-Activity Relationships of Side-Chain-Substituted Analogs of the Allylamine Antimycotic Terbinafine Lacking the Central Amino Function. Journal of Medicinal Chemistry. [Link]

- Paio, A., et al. (2010). Process for the synthesis of terbinafine and derivatives thereof.

- Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof.

-

Pharmacology of Terbinafine Hydrochloride. (2025). YouTube Video. [Link]

-

Barnette, D., et al. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]

-

Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]

-

Barnette, D., et al. (2018). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. [Link]

-

Barnette, D., et al. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Iverson, S. L., & Uetrecht, J. P. (2001). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Chemical Research in Toxicology. [Link]

-

Paio, A., et al. (2005). A process for the synthesis of terbinafine and derivatives thereof. European Patent EP 1753770 B1. [Link]

- Li, Y., et al. (2020). Synthesis method of terbinafine.

-

Kumar, P., et al. (2025). Synthesis and Characterization of Compounds Related to Terbinafine Hydrochloride. Journal of Chemical Health Risks. [Link]

- Paio, A., et al. (2007). A process for the synthesis of terbinafine and derivatives thereof.

-

Gupta, B., et al. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. Letters in Organic Chemistry. [Link]

Sources

- 1. jchr.org [jchr.org]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound | 99473-15-1 [chemicalbook.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Biotransformation of Terbinafine to N-Desmethylcarboxy Terbinafine

This guide provides a comprehensive examination of the metabolic journey of terbinafine, an allylamine antifungal agent, to its major metabolite, N-Desmethylcarboxy Terbinafine. We will explore the enzymatic machinery responsible for this conversion, the kinetics governing the reactions, and the practical methodologies for studying this pathway in a laboratory setting. This document is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of xenobiotic metabolism.

Introduction to Terbinafine: Mechanism and Metabolic Fate

Terbinafine is a widely prescribed medication for the treatment of fungal infections of the skin and nails, such as onychomycosis.[1][2] Its antifungal activity stems from the specific inhibition of squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway.[3][4] This inhibition leads to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell, disrupting cell membrane integrity and resulting in cell death.[3]

Upon oral administration, terbinafine is well-absorbed but undergoes significant first-pass metabolism in the liver, with a bioavailability of approximately 40%.[4] The drug is extensively biotransformed into numerous inactive metabolites, which are primarily excreted in the urine.[3][4][5] Understanding these metabolic pathways is critical for predicting its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in patient response. Terbinafine metabolism is complex, involving at least seven Cytochrome P450 (CYP) isoenzymes and proceeding through four major pathways: N-demethylation, alkyl side chain oxidation, deamination, and dihydrodiol formation.[4][6][7]

This guide focuses specifically on the sequential pathway that leads to the formation of this compound, a prominent metabolite observed in plasma and a major fraction found in urine.[8][9][10][11]

The Two-Step Biotransformation Pathway

The formation of this compound from the parent terbinafine molecule is not a direct conversion but a sequential, two-step enzymatic process. This process involves an initial demethylation reaction followed by an oxidation reaction on the alkyl side chain.

Step 1: N-Demethylation of Terbinafine

The first and requisite step in this pathway is the removal of a methyl group from the tertiary amine of terbinafine, yielding the intermediate metabolite, N-Desmethylterbinafine (also referred to as SDZ 86-621).[8][12] This reaction is a classic Phase I metabolic process catalyzed by a consortium of CYP enzymes.

-

Causality and Key Enzymes: N-demethylation is primarily mediated by CYP2C9, CYP2C8, and CYP1A2 .[6][7] Further research has confirmed that CYP2C19 and CYP3A4 also contribute significantly to this reaction.[13][14][15] The involvement of multiple CYPs indicates a robust and redundant pathway for this initial metabolic step, which can mitigate the impact of genetic polymorphisms or inhibition of a single enzyme. Studies using recombinant P450s have shown that while several enzymes can perform this reaction, CYP2C9 and CYP3A4 appear to be the most critical determinants of overall terbinafine N-demethylation in the human liver.[15][16]

Step 2: Alkyl Side Chain Oxidation of N-Desmethylterbinafine

Following its formation, the N-Desmethylterbinafine intermediate undergoes further oxidation on its tert-butyl group to form a carboxylic acid, resulting in the final metabolite, this compound (also known as SDZ 280-047).[8]

-

Causality and Key Enzymes: This side-chain oxidation is catalyzed equally by a group of CYP enzymes, including CYP1A2, CYP2C8, CYP2C9, and CYP2C19 .[6][7] The conversion of the desmethyl intermediate to its carboxy form is a critical step that increases the polarity of the molecule, facilitating its eventual excretion from the body.[9]

The entire biotransformation pathway is visualized in the diagram below.

Enzymology and Metabolic Kinetics

The biotransformation of terbinafine is a prime example of multi-enzyme catalysis. While many CYPs can participate, a few are dominant. Studies using human liver microsomes (HLM) have elucidated the kinetics for the major metabolic pathways.

| Metabolic Pathway | Key Contributing Enzymes | Mean Km (µM) | Mean Vmax (nmol/h/mg protein) |

| N-Demethylation | CYP2C9, CYP1A2, CYP3A4, CYP2C8, CYP2C19[6][7][15] | 4.4 - 27.8 | 9.8 - 82 |

| Alkyl Side Chain Oxidation | CYP1A2, CYP2C8, CYP2C9, CYP2C19[6][7] | 4.4 - 27.8 | 9.8 - 82 |

| Deamination | CYP3A4[6][7] | 4.4 - 27.8 | 9.8 - 82 |

| Dihydrodiol Formation | CYP2C9, CYP1A2[6][7] | 4.4 - 27.8 | 9.8 - 82 |

| Table 1: Summary of Enzymes and Michaelis-Menten Kinetics for Major Terbinafine Metabolic Pathways. The kinetic values represent the range for all four major pathways studied.[6] |

The data indicates that the enzymes involved have moderate affinity (Km) for terbinafine and its metabolites. The broad Vmax range suggests significant variability in metabolic capacity, which can be attributed to the different efficiencies of the participating enzymes and their relative abundance in the liver.[6] Overall, CYP2C9, CYP1A2, and CYP3A4 are considered the most important enzymes for the total metabolism of terbinafine.[6][7]

Experimental Protocol: In Vitro Analysis Using Human Liver Microsomes

To quantitatively assess the formation of this compound, an in vitro incubation using pooled human liver microsomes (HLM) is the gold standard.[17][18] This system contains the majority of the CYP enzymes responsible for Phase I metabolism. The following protocol provides a self-validating framework for such an experiment.

Objective

To measure the rate of formation of N-Desmethylterbinafine and this compound from terbinafine in a human liver microsomal system.

Materials and Reagents

-

Terbinafine Hydrochloride (≥98% purity)

-

N-Desmethylterbinafine reference standard

-

Pooled Human Liver Microsomes (HLM), 20 mg/mL

-

NADPH Regenerating System (e.g., Corning Gentest™ NADPH Regen Sys A/B)

-

Potassium Phosphate Buffer (0.1 M, pH 7.4)

-

Acetonitrile (ACN), LC-MS grade, containing an appropriate internal standard (e.g., Terbinafine-d7)[21]

-

Methanol (MeOH), LC-MS grade

-

Deionized Water

-

96-well incubation plates and analytical plates

Step-by-Step Methodology

-

Preparation of Solutions:

-

Prepare a 10 mM stock solution of Terbinafine in Methanol. Serially dilute in buffer to create working solutions.

-

Prepare calibration standards and quality control (QC) samples for terbinafine and its metabolites in the same buffer.

-

Thaw HLM and NADPH regenerating system on ice. Dilute HLM to a working concentration of 2 mg/mL in cold phosphate buffer.

-

-

Incubation Setup (96-well plate):

-

Causality: A pre-incubation step is crucial to allow the substrate (terbinafine) and the enzymes (in HLM) to reach thermal equilibrium at 37°C before the reaction is initiated.

-

To each well, add the required volume of 0.1 M phosphate buffer.

-

Add the terbinafine working solution to achieve the desired final concentration (e.g., 1 µM).

-

Add the diluted HLM solution to achieve a final protein concentration of 1 mg/mL.

-

Pre-incubate the plate for 5 minutes at 37°C in a shaking water bath.

-

-

Reaction Initiation and Incubation:

-

Causality: The metabolic reaction is NADPH-dependent. Adding the NADPH regenerating system provides the necessary cofactor to start the enzymatic process.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system to each well.

-

Incubate at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction.

-

-

Reaction Termination and Sample Processing:

-

Causality: A cold organic solvent like acetonitrile serves two purposes: it instantly denatures the enzymes, stopping the reaction, and it precipitates the microsomal proteins. Including an internal standard in the quench solution ensures accurate quantification by correcting for variations in sample handling and instrument response.

-

Terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard (e.g., 100 ng/mL Terbinafine-d7).

-

Seal the plate, vortex for 2 minutes, and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

-

-

Analytical Quantification (LC-MS/MS):

-

Transfer the supernatant to a new 96-well plate for analysis.

-

Instrumentation: Employ a UPLC system coupled to a tandem mass spectrometer (MS/MS).[21][22]

-

Chromatography: Use a C18 column (e.g., BEH C18, 50 x 2.1 mm, 1.7 µm) with a gradient elution.[21]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: Acetonitrile

-

-

Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode. Monitor the specific parent-to-product ion transitions (Multiple Reaction Monitoring - MRM) for each analyte and the internal standard. For example:

-

Data Analysis: Construct calibration curves by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. Use the regression equation to determine the concentration of metabolites in the incubation samples. Calculate the rate of formation (pmol/min/mg protein).

-

Conclusion and Broader Implications

The biotransformation of terbinafine to this compound is a multi-step, multi-enzyme process orchestrated primarily by the CYP2C and CYP1A families, with significant contributions from CYP3A4. The pathway proceeds sequentially through N-demethylation to form N-Desmethylterbinafine, followed by side-chain oxidation. While these metabolites are pharmacologically inactive, understanding their formation is paramount.[4]

This knowledge provides a mechanistic basis for assessing potential drug-drug interactions. For instance, co-administration of a potent CYP2C9 inhibitor could shunt terbinafine metabolism towards other pathways. Conversely, terbinafine itself is a potent inhibitor of CYP2D6, a fact that must be considered in polypharmacy scenarios.[6][7] Furthermore, the high inter-individual variability in CYP enzyme expression underscores the importance of such metabolic studies in explaining differing pharmacokinetic profiles among patients. The detailed protocol provided herein offers a robust and validated approach for researchers to further investigate these critical aspects of drug metabolism.

References

-

Vickers, A. E., Sinclair, J. R., Zollinger, M., Heitz, F., & Baldeck, J. P. (1999). Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions. Drug Metabolism and Disposition, 27(9), 1029-1038. [Link]

-

Barnette, N. K., Flynn, N. R., Miller, G. P., & Peterson, Y. K. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Chemical Research in Toxicology, 32(6), 1162-1172. [Link]

-

Barnette, N. K., Dang, N. L., Hughes, T. B., Miller, G. P., & Peterson, Y. K. (2018). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. Biochemical Pharmacology, 156, 10-19. [Link]

-

Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(12), 2726-2730. [Link]

-

Humbert, H., Cabiac, M. D., Denouel, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Skin Pharmacology, 8(5), 266-274. [Link]

-

Ony-Okoro, C., Denouel, J., & Humbert, H. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417-423. [Link]

-

Zehender, H., Cabiac, M. D., & Denouel, J. (1994). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British Journal of Clinical Pharmacology, 37(5), 508-510. [Link]

-

The Norwegian Drug Database for Acute Porphyria. (n.d.). D01BA02 - Terbinafine. Retrieved from [Link]

-

BioKinBuilder. (n.d.). Multiple Cytochrome P-450s Involved in the Metabolism of Terbinafine Suggest a Limited Potential for Drug-Drug Interactions. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Retrieved from [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Terbinafine Hydrochloride?. Retrieved from [Link]

-

Flynn, N. R., Barnette, N. K., Miller, G. P., & Peterson, Y. K. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Chemical Research in Toxicology, 32(10), 2055-2066. [Link]

-

Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. Retrieved from [Link]

-

PubMed. (2019). CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches. Retrieved from [Link]

-

ResearchGate. (n.d.). Identification of a Reactive Metabolite of Terbinafine: Insights into Terbinafine-Induced Hepatotoxicity. Retrieved from [Link]

-

Guser, C., & Wolf, B. (1987). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Arzneimittel-Forschung, 37(6), 666-670. [Link]

-

Majumdar, T. K., & Guttikar, S. (2000). Quantitative analysis of terbinafine (Lamisil) in human and minipig plasma by liquid chromatography tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(3), 141-149. [Link]

-

ResearchGate. (n.d.). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. Retrieved from [Link]

-

Shah, G., Sanyal, M., Yadav, M., & Shrivastav, P. S. (2016). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Journal of Pharmaceutical and Biomedical Analysis, 120, 258-264. [Link]

-

ResearchGate. (n.d.). Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects. Retrieved from [Link]

-

ResearchGate. (n.d.). Relative P450 involvement in N-dealkylation pathways of terbinafine. Retrieved from [Link]

-

Semantic Scholar. (n.d.). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Retrieved from [Link]

-

ResearchGate. (n.d.). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Retrieved from [Link]

-

Majumdar, T. K., & Guttikar, S. (2000). Determination of terbinafine (Lamisil) in human hair by microbore liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(14), 1214-1219. [Link]

-

Suravajjala, S., et al. (2019). Identification of novel glutathione conjugates of terbinafine in liver microsomes and hepatocytes across species. Xenobiotica, 49(11), 1289-1301. [Link]

-

Flynn, N. (n.d.). Comprehensive kinetic and modeling analyses revealed CYP2C9 and 3A4 determine terbinafine metabolic clearance and bioactivation. Retrieved from [Link]

-

International Journal of Novel Research and Development. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. Retrieved from [Link]

-

Kanakapura, B., & Penmatsa, V. K. (2016). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 6(2), 75-86. [Link]

-

ResearchGate. (n.d.). Analytical Methods for Determination of Terbinafine Hydrochloride in Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). HPTLC Method for determination of Terbinafine in the Bulk drug and Tablet dosage form. Retrieved from [Link]

-

Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Role of human liver microsomes in in vitro metabolism of drugs-a review. Pharmacological Reports, 58(4), 442-450. [Link]

-

ResearchGate. (n.d.). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D01BA02 - Terbinafine [drugsporphyria.net]

- 3. What is the mechanism of Terbinafine Hydrochloride? [synapse.patsnap.com]

- 4. Terbinafine: Package Insert / Prescribing Information / MOA [drugs.com]

- 5. ijnrd.org [ijnrd.org]

- 6. Multiple cytochrome P-450s involved in the metabolism of terbinafine suggest a limited potential for drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. BioKB - Publication [biokb.lcsb.uni.lu]

- 8. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration | Semantic Scholar [semanticscholar.org]

- 12. Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CYP2C19 and 3A4 Dominate Metabolic Clearance and Bioactivation of Terbinafine Based on Computational and Experimental Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. noahrflynn.com [noahrflynn.com]

- 17. Role of human liver microsomes in in vitro metabolism of drugs-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. This compound | LGC Standards [lgcstandards.com]

- 21. Determination of terbinafine in human plasma using UPLC-MS/MS: Application to a bioequivalence study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

N-Desmethylcarboxy Terbinafine chemical structure and properties

An In-depth Technical Guide to N-Desmethylcarboxy Terbinafine: Structure, Properties, and Analysis

Introduction: The Significance of a Major Metabolite

This compound is recognized as a principal metabolite of Terbinafine, a widely used synthetic allylamine antifungal agent. Terbinafine functions by inhibiting squalene epoxidase, a key enzyme in the fungal ergosterol biosynthesis pathway, leading to a fungicidal accumulation of squalene within the fungal cell.[1] Understanding the metabolites of a therapeutic agent is paramount in drug development and clinical pharmacology. It provides critical insights into the drug's metabolic fate, pharmacokinetic profile, potential for drug-drug interactions, and toxicological assessment. This compound, also known by the developmental code SDZ 280-047, is particularly significant due to its prevalence in plasma and its status as the major metabolite excreted in urine following oral administration of Terbinafine.[2][3][4][5] This guide offers a comprehensive technical overview of its chemical structure, properties, metabolic formation, and analytical quantification for researchers and drug development professionals.

PART 1: Chemical Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is the foundation of all further scientific investigation. This compound is the product of two key metabolic transformations of the parent drug: N-demethylation and oxidation of the tert-butyl group to a carboxylic acid.

Chemical Structure and Identifiers

-

IUPAC Name: (E)-2,2-dimethyl-7-(naphthalen-1-ylmethylamino)hept-5-en-3-ynoic acid[6][7]

-

Synonyms: Demethylcarboxybutylterbinafine, SDZ 280-047[3][4][6]

-

InChI: InChI=1S/C20H21NO2/c1-20(2,19(22)23)13-6-3-7-14-21-15-17-11-8-10-16-9-4-5-12-18(16)17/h3-5,7-12,21H,14-15H2,1-2H3,(H,22,23)/b7-3+[6][7]

Physicochemical Data Summary

The physicochemical properties of this compound dictate its behavior in biological systems and analytical procedures. The introduction of a carboxylic acid group significantly increases its polarity compared to the parent drug, Terbinafine.

| Property | Value | Source |

| Molecular Weight | 307.39 g/mol | [7][10] |

| Monoisotopic Mass | 307.157228913 Da | [6] |

| Physical Format | Neat Solid | [7] |

| Melting Point | 158-160°C (decomposes) | [8] |

| XLogP3 | 1.6 | [6] |

| Polar Surface Area | 49.3 Ų | [6] |

PART 2: Metabolic Formation and Pharmacokinetics

Terbinafine undergoes extensive first-pass metabolism in the liver, with N-dealkylation and side-chain oxidation being the primary pathways.[1] this compound is a terminal product of a multi-step metabolic cascade involving several cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2C9.[11]

The formation pathway proceeds as follows:

-

N-demethylation: Terbinafine is first demethylated to form N-Desmethylterbinafine (SDZ 86-621).[12][13]

-

Side-chain Oxidation: The tert-butyl group of N-Desmethylterbinafine is then oxidized to form the final carboxylic acid metabolite, this compound.

Caption: Metabolic conversion of Terbinafine to its major metabolites.

Pharmacokinetic studies in healthy subjects have demonstrated that while Terbinafine is highly lipophilic and concentrates in tissues like sebum and nails, its metabolites are more hydrophilic.[1][3] After a single oral dose, this compound is a major metabolite found in urine, accounting for approximately 10-15% of the administered dose.[2][5][14] Its apparent terminal half-life is around 25 hours, similar to that of the parent drug and other carboxy metabolites.[2]

PART 3: Analytical Methodology for Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with UV detection are robust and widely used methods.[15][16][17]

Experimental Protocol: UHPLC-UV Analysis in Human Urine

This protocol describes a validated method for the simultaneous determination of Terbinafine and its key metabolites, including this compound. The choice of a reversed-phase C18 column is ideal for separating compounds with varying polarities, while solid-phase extraction (SPE) provides a clean sample extract, minimizing matrix interference and enhancing sensitivity.

Objective: To quantify this compound in human urine samples.

A. Materials and Reagents

-

Reference Standards: this compound, Internal Standard (e.g., Naftifine)

-

Solvents: HPLC-grade Methanol, Acetonitrile, Water

-

Reagents: Formic Acid, Ammonium Acetate

-

Solid-Phase Extraction (SPE) Cartridges: C18 or mixed-mode cation exchange

-

Urine Samples (blank and study samples)

B. Instrumentation

-

UHPLC System with a UV or Diode-Array Detector (DAD)

-

Analytical Column: Hypersil GOLD C18 (50 mm x 2.1 mm, 1.7 µm) or equivalent[15]

-

SPE Manifold

-

Centrifuge

C. Step-by-Step Procedure

-

Preparation of Standards and Mobile Phase:

-

Prepare stock solutions (1 mg/mL) of this compound and the internal standard in methanol.

-

Perform serial dilutions to create calibration standards ranging from 10 ng/mL to 2000 ng/mL.

-

Prepare Mobile Phase A: 10 mM Ammonium Acetate in water with 0.1% Formic Acid.

-

Prepare Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

-

Sample Preparation (Solid-Phase Extraction):

-

Rationale: SPE is chosen over simple protein precipitation to remove salts and endogenous interferences from the urine matrix, leading to a cleaner chromatogram and longer column life.

-

Thaw urine samples and centrifuge at 4000 rpm for 10 min.

-

To 1 mL of supernatant, add 50 µL of the internal standard working solution.

-

Condition the SPE cartridge with 1 mL of Methanol followed by 1 mL of Water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with 1 mL of 5% Methanol in water to remove polar impurities.

-

Elute the analytes with 1 mL of Methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the initial mobile phase mixture (e.g., 95:5 Mobile Phase A:B).

-

-

Chromatographic Conditions:

-

Rationale: A gradient elution is employed to effectively separate the more polar this compound from the less polar parent drug and other metabolites within a short run time.

-

Column Temperature: 40°C

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient Program:

-

0-0.5 min: 5% B

-

0.5-3.0 min: Linear gradient from 5% to 95% B

-

3.0-4.0 min: Hold at 95% B

-

4.0-4.1 min: Return to 5% B

-

4.1-5.0 min: Re-equilibrate at 5% B

-

-

-

Data Analysis and Validation:

-

Integrate the peak areas for this compound and the internal standard.

-

Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.

-

Validate the method according to regulatory guidelines, assessing linearity, accuracy, precision, limit of quantification (LOQ), and recovery. The LOQ for similar methods is often in the low ng/mL range.[18]

-

Caption: Workflow for the UHPLC-UV quantification of the metabolite.

Conclusion

This compound is a pharmacokinetically important metabolite of Terbinafine. Its chemical structure, characterized by N-demethylation and side-chain carboxylation, renders it significantly more polar than its parent compound, facilitating its excretion in urine. A thorough understanding of its properties and the availability of robust analytical methods, such as the UHPLC-UV protocol detailed herein, are indispensable for comprehensive drug metabolism and pharmacokinetic (DMPK) studies. This knowledge is crucial for evaluating the overall safety and efficacy profile of Terbinafine in a clinical setting.

References

-

Nedelec, A., Lefebvre, M. A., Cénatiempo, Y., Grollier, G., & Plusquellec, D. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685–694. [Link]

-

Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(10), 2312–2315. [Link]

-

Onyewu, C., Pairet, L., Rapatz, G., & Cénatiempo, Y. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Biopharmaceutics & Drug Disposition, 19(7), 417–423. [Link]

-

Kovarik, J. M., Mueller, E. A., Zehender, H., Denouël, J., Caplain, H., & Millerioux, L. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy. [Link]

-

Onyewu, C., Pairet, L., Rapatz, G., & Cénatiempo, Y. (1998). Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration. Semantic Scholar. [Link]

-

Food and Drug Administration (FDA). (2006). Pharmacology Review(s). accessdata.fda.gov. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

-

Barnette, D., Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). N-Dealkylation of terbinafine pathways leading to formation of reactive TBF-A. Biochemical Pharmacology. [Link]

-

Barnette, D., Dang, N. L., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches. National Institutes of Health. [Link]

-

Sontakke, S., Pande, V., & Ittadwar, A. (2024). Analytical method development and validation of an allylamine antifungal drug, Terbinafine hydrochloride: A review. International Journal of Novel Research and Development. [Link]

-

Zehender, H., Jones, G., & Weatherley, B. C. (1990). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 534, 296–302. [Link]

-

Barnette, D., Hughes, T. B., Miller, G. P., & Swamidass, S. J. (2019). Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation. National Institutes of Health. [Link]

-

S, Basavaiah K. (2012). Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials. Journal of Pharmaceutical Analysis, 2(5), 378–386. [Link]

-

GLP Pharma Standards. (n.d.). Terbinafine N-Desmethylcarboxy Impurity. Retrieved from [Link]

-

Abdel-Hameed, M. S., Al-Mokaddem, A. K., & Al-Zuaier, A. A. (2016). New microbial source of the antifungal allylamine “Terbinafine”. Saudi Pharmaceutical Journal, 24(5), 599–603. [Link]

-

ResearchGate. (n.d.). Chemical structure of (A) terbinafine hydrochloride (TB) molar mass of 327.17 g/mol , pKa 7.1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001888). Retrieved from [Link]

-

European Patent Office. (2005). A PROCESS FOR THE SYNTHESIS OF TERBINAFINE AND DERIVATIVES THEREOF. Retrieved from [Link]

-

Gopal, P. N. V., Hemakumar, A. V., & Padma, S. V. N. (2009). Reverse Phase HPLC Method for the Analysis of Terbinafine in Pharmaceutical Dosage Forms. Asian Journal of Chemistry, 21(1), 223-227. [Link]

- Google Patents. (n.d.). US7838704B2 - Process for the synthesis of terbinafine and derivatives thereof.

-

Denouël, J., Keller, H. P., Schaub, P., Delaborde, S., & Humbert, H. (1995). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 663(2), 353–359. [Link]

-

Basavaiah, K., & Rajendraprasad, N. (2012). Analytical methods for determination of terbinafinehydrochloride in pharmaceuticals and biological materials. ResearchGate. [Link]

- Google Patents. (n.d.). CN108017544B - Synthesis method of terbinafine.

-

Donato, E. M., Schramm, S. G., Kano, E. K., & Kennicutt, E. J. (2007). Terbinafine Quantification in Human Plasma by High-Performance Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry: Application to a Bioequivalence Study. Journal of AOAC International, 90(4), 1039–1045. [Link]

-

Gupta, B., Babu, B. R., Gyanda, K., Panda, S. S., & Jain, S. C. (2014). Stereoselective Methodology for the Synthesis of an Antifungal Allylamine: Terbinafine. ResearchGate. [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration | Semantic Scholar [semanticscholar.org]

- 6. This compound | C20H21NO2 | CID 6443235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | 99473-15-1 [chemicalbook.com]

- 9. glppharmastandards.com [glppharmastandards.com]

- 10. This compound | CymitQuimica [cymitquimica.com]

- 11. Comprehensive Kinetic and Modeling Analyses Revealed CYP2C9 and 3A4 Determine Terbinafine Metabolic Clearance and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Lamisil (terbinafine) Toxicity: Determining pathways to bioactivation through computational and experimental approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of terbinafine and five known metabolites in children, after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ijnrd.org [ijnrd.org]

- 16. Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Analytical methods for determination of terbinafine hydrochloride in pharmaceuticals and biological materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the In Vitro Antifungal Activity of N-Desmethylcarboxy Terbinafine

Preamble: Charting Unexplored Territory in Antifungal Research

To our fellow researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide and a call to inquiry. The subject, N-Desmethylcarboxy Terbinafine, represents a metabolite of the potent antifungal agent, Terbinafine. While the parent compound's efficacy is well-documented, its metabolites have been largely categorized as inactive[1][2]. However, in the rigorous pursuit of scientific understanding, a lack of evidence is not evidence of absence. This guide is structured to provide the scientific rationale and detailed a methodology for a thorough investigation into the in vitro antifungal activity of this compound. We will proceed with the hypothesis that even a fraction of the parent compound's activity in a major metabolite could have clinical implications.

The Scientific Rationale: Why Investigate this compound?

Terbinafine, an allylamine antifungal, exerts its potent, primarily fungicidal action by specifically inhibiting the fungal enzyme squalene epoxidase[3][4][5]. This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in fungal cell membranes[3][6]. The inhibition of squalene epoxidase leads to two key antifungal effects: a depletion of ergosterol, which compromises cell membrane integrity (a fungistatic effect), and a toxic accumulation of intracellular squalene, which is believed to be the primary mechanism of its fungicidal action[3][7].

Terbinafine undergoes extensive metabolism in the liver, primarily through cytochrome P450 enzymes, into several metabolites, including this compound[2]. While prescribing information for Terbinafine states that "No metabolites have been identified that have antifungal activity similar to terbinafine," this does not preclude the possibility of some residual or distinct antifungal activity[1]. A comprehensive understanding of a drug's complete metabolic and activity profile is crucial for a full appreciation of its therapeutic window, potential for off-target effects, and the contribution of its metabolites to its overall clinical efficacy and safety.

The investigation into the in vitro antifungal activity of this compound is therefore a logical and necessary step in completing the pharmacological puzzle of Terbinafine. This guide provides the foundational knowledge and detailed protocols to undertake such a study.

The Terbinafine Metabolic Pathway

To contextualize our subject, it is essential to visualize its origin. The following diagram illustrates the metabolic conversion of Terbinafine to this compound and other key metabolites.

Detailed Protocols

The following protocols are based on the established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8]

Protocol for Minimum Inhibitory Concentration (MIC) Determination

The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Subsequent dilutions should be made in RPMI 1640 medium to minimize the final DMSO concentration to ≤1%.

-

Inoculum Preparation:

-

For yeasts, grow colonies on SDA for 24-48 hours. Suspend colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

-

For filamentous fungi (molds and dermatophytes), grow on SDA until sporulation is evident. Harvest conidia by flooding the plate with sterile saline containing Tween 20. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL.

-

-

Microdilution Plate Setup:

-

Add 100 µL of RPMI 1640 to wells 2 through 12 of a 96-well plate.

-

Add 200 µL of the starting drug concentration to well 1.

-

Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

-

Well 11 will serve as the growth control (no drug), and well 12 as the sterility control (no inoculum).

-

-

Inoculation: Add 100 µL of the final fungal inoculum to wells 1 through 11.

-

Incubation: Incubate the plates at 35°C. Reading times vary by organism: 24-48 hours for yeasts and rapidly growing molds, and up to 7 days for dermatophytes.[9]

-

MIC Reading: The MIC is the lowest drug concentration at which a significant inhibition of growth (typically ≥80% for fungistatic endpoints or 100% for fungicidal endpoints) is observed compared to the growth control well.[10]

Protocol for Minimum Fungicidal Concentration (MFC) Determination

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial inoculum.

Step-by-Step Methodology:

-

Subculturing: Following the MIC reading, take a 10-20 µL aliquot from each well that shows growth inhibition (i.e., at and above the MIC).

-

Plating: Spread the aliquot onto an SDA plate.

-

Incubation: Incubate the SDA plates at 35°C until growth is visible in the growth control subculture.

-

MFC Reading: The MFC is the lowest concentration of the compound from which fewer than three colonies grow, corresponding to a ≥99.9% kill rate.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format to allow for easy comparison across fungal species and with the parent compound, Terbinafine.

Table 1: Hypothetical Data Summary for Antifungal Activity

| Fungal Species | Compound | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MFC Range (µg/mL) | MFC/MIC Ratio |

| T. rubrum | Terbinafine | 0.001 - 0.01 | 0.002 | 0.008 | 0.002 - 0.03 | ≤4 |

| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] | |

| C. albicans | Terbinafine | 0.1 - >100 | 1.2 | >64 | >128 | >4 |

| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] | |

| A. fumigatus | Terbinafine | 0.05 - 1.56 | 0.5 | 1.0 | 0.1 - 2.0 | ≤4 |

| This compound | [Experimental Data] | [TBD] | [TBD] | [TBD] | [TBD] |

Note: Terbinafine data is representative of values found in the literature.[10][11][12][13] TBD = To Be Determined.

Interpreting the Results:

-

MIC₅₀ and MIC₉₀: The concentrations that inhibit 50% and 90% of the tested isolates, respectively. These are key metrics for assessing the overall potency of the compound against a population of a particular species.

-

MFC/MIC Ratio: This ratio is crucial for determining whether the compound has a fungicidal or fungistatic effect.[14]

Conclusion and Future Directions

This technical guide provides a robust framework for the systematic evaluation of the in vitro antifungal activity of this compound. The execution of these protocols will definitively answer the question of this metabolite's potential contribution to the overall antifungal profile of Terbinafine. Should significant activity be discovered, further investigations into its mechanism of action, including squalene epoxidase inhibition assays, would be warranted. The data generated will be invaluable to the fields of mycology and pharmacology, providing a more complete picture of a widely used antifungal agent and potentially uncovering new avenues for drug development.

References

-

Petranyi, G., Meingassner, J. G., & Mieth, H. (1987). Antifungal activity of the allylamine derivative terbinafine in vitro. Antimicrobial Agents and Chemotherapy, 31(9), 1365–1368. [Link]

-

Drugs.com. (2025). Terbinafine: Package Insert / Prescribing Information / MOA. [Link]

- Ryder, N. S. (1999). The evidence for synergy between terbinafine and azoles against various fungi. Mycoses, 42(Suppl. 2), 115-119.

- Ghannoum, M. A., & Elewski, B. E. (2000). Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison.

-

Ryder, N. S. (1999). Activity of terbinafine against serious fungal pathogens. Mycoses, 42(Suppl. 2), 115-119. [Link]

- Petranyi, G., & Mieth, H. (1987). Activity of terbinafine in experimental fungal infections of laboratory animals.

-

Pharmacology of Terbinafine Hydrochloride ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

-

Ghannoum, M. A., & Elewski, B. E. (2000). Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison. PubMed. [Link]

-

Ryder, N. S. (1992). Terbinafine: mode of action and properties of the squalene epoxidase inhibition. British Journal of Dermatology, 126(Suppl. 39), 2-7. [Link]

-

Aggarwal, A., & Shanu, V. (2003). Update on antifungal therapy with terbinafine. Indian Journal of Dermatology, Venereology and Leprology, 69(5), 336-340. [Link]

-

National Center for Biotechnology Information. (2018). Terbinafine. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. [Link]

-

Favre, B., & Ryder, N. S. (1996). Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents. Antimicrobial Agents and Chemotherapy, 40(2), 443-447. [Link]

-

National Center for Biotechnology Information. (n.d.). Terbinafine. In StatPearls. [Link]

-

Moore, M. K., & Denning, D. W. (2001). In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B. Antimicrobial Agents and Chemotherapy, 45(5), 1546–1548. [Link]

-

Dr. Oracle. (2025). Is terbinafine (antifungal medication) fungicidal?. [Link]

-

Dr. Canuso Skincare for Feet. (2016). Is your anti-fungal Fungicidal or Fungistatic? And why does that even matter?. [Link]

-

Dismukes, W. E. (2000). Key issues concerning fungistatic versus fungicidal drugs. Journal of the American Academy of Dermatology, 43(4 Suppl), S59-S62. [Link]

-

Ryder, N. S., Wagner, S., & Leitner, I. (1998). In Vitro Activities of Terbinafine against Cutaneous Isolates of Candida albicans and Other Pathogenic Yeasts. Antimicrobial Agents and Chemotherapy, 42(5), 1057–1061. [Link]

-

Giera, M., & Klos, M. (2011). Detailed mechanism of squalene epoxidase inhibition by terbinafine. Journal of Medicinal Chemistry, 54(5), 1133-1140. [Link]

-

Jessup, C. J., Ryder, N. S., & Ghannoum, M. A. (2000). An evaluation of the in vitro activity of terbinafine. Medical Mycology, 38(2), 155-159. [Link]

-

Gholami, Z., et al. (2018). In-Vitro Evaluation of Antifungal Activity of Terbinafine and Terbinafine Nano-Drug Against Clinical Isolates of Dermatophytes. Archives of Clinical Infectious Diseases, 13(2), e58673. [Link]

-

ResearchGate. (n.d.). Effects of squalene epoxidase inhibition on Hs746T and NCI-N87 cell viability. [Link]

-

Kovarik, J. M., et al. (1995). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 39(10), 2217-2221. [Link]

-

Ryder, N. S. (1999). Activity of terbinafine against serious fungal pathogens. Mycoses, 42(Suppl. 2), 115-119. [Link]

-

Taylor & Francis. (n.d.). Squalene epoxidase – Knowledge and References. [Link]

-

Arendrup, M. C., et al. (2023). Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp. Journal of Clinical Microbiology, 61(6), e01881-22. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. In PubChem. [Link]

-

Dellière, S., et al. (2023). Evaluation of Currently Available Laboratory Methods to Detect Terbinafine Resistant Dermatophytes Including a Gradient Strip for Terbinafine, EUCAST Microdilution E.Def 11.0, a Commercial Real-Time PCR Assay, Squalene Epoxidase Sequencing and Whole Genome Sequencing. Journal of Fungi, 9(5), 562. [Link]

Sources

- 1. drugs.com [drugs.com]

- 2. Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Terbinafine: mode of action and properties of the squalene epoxidase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Terbinafine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Terbinafine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. droracle.ai [droracle.ai]

- 8. Evaluation of Gradient Concentration Strips for Detection of Terbinafine Resistance in Trichophyton spp - PMC [pmc.ncbi.nlm.nih.gov]

- 9. brieflands.com [brieflands.com]

- 10. An evaluation of the in vitro activity of terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. researchgate.net [researchgate.net]

- 13. In Vitro Activities of Terbinafine against Aspergillus Species in Comparison with Those of Itraconazole and Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Update on antifungal therapy with terbinafine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. drcanuso.com [drcanuso.com]

The Pharmacokinetic Profile of N-Desmethylcarboxy Terbinafine in Human Plasma: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics of N-Desmethylcarboxy Terbinafine in human plasma. Designed for researchers, scientists, and drug development professionals, this document synthesizes available data to elucidate the absorption, distribution, metabolism, and excretion (ADME) characteristics of this significant metabolite of the antifungal agent Terbinafine.

Introduction: The Significance of Terbinafine Metabolism

Terbinafine, a widely prescribed allylamine antifungal agent, undergoes extensive metabolism in the human body, leading to the formation of several metabolites.[1] Understanding the pharmacokinetic profiles of these metabolites is crucial for a complete assessment of the drug's efficacy, safety, and potential for drug-drug interactions. Among these, this compound (also known as demethylcarboxybutylterbinafine or SDZ 280-047) has been identified as a major metabolite.[2][3][4][5] This guide focuses specifically on the pharmacokinetic journey of this compound in human plasma.

The Metabolic Genesis of this compound

The formation of this compound is a result of the multi-step biotransformation of the parent drug, Terbinafine. The metabolic pathways are complex and involve several enzymatic reactions.[1] The primary routes of Terbinafine metabolism include N-dealkylation, aliphatic side chain oxidation, and demethylation.[1]

The generation of this compound involves two key metabolic steps:

-

N-Demethylation: The removal of a methyl group from the nitrogen atom of Terbinafine.

-

Carboxylation: The oxidation of the butyl side chain to a carboxylic acid.

These metabolic transformations result in a more polar compound compared to the lipophilic parent drug, which influences its subsequent distribution and elimination from the body.

Figure 1: Simplified metabolic pathway of Terbinafine leading to the formation of this compound.

Pharmacokinetic Profile in Human Plasma

While a complete and isolated pharmacokinetic study dedicated solely to this compound is not extensively documented in publicly available literature, valuable insights can be gleaned from studies investigating the overall pharmacokinetics of Terbinafine and its primary metabolites.

Absorption and Plasma Concentration

Following oral administration of Terbinafine, it is rapidly absorbed.[3][4][6] The N-demethylated metabolite appears in plasma around the same time as the parent drug.[7] Studies have shown that this compound is a significant circulating metabolite.

In a study involving healthy male subjects receiving 250 mg of Terbinafine orally once a day for 4 weeks, the ratio of the area under the curve (AUC) of this compound (SDZ 280-047) to the AUC of Terbinafine was 1.08 following the last dose.[3][4][5] This indicates substantial systemic exposure to this metabolite.

Distribution

Due to its more polar nature resulting from the carboxylic acid group, this compound is expected to have a different distribution profile compared to the highly lipophilic Terbinafine. Terbinafine is known to distribute extensively into tissues, particularly the skin, nails, and adipose tissue.[8][9][10] While specific tissue distribution data for this compound is scarce, its increased polarity would likely result in a smaller volume of distribution compared to its parent compound.

Metabolism and Elimination

This compound is considered a terminal metabolite in its biotransformation pathway. The primary route of elimination for Terbinafine and its metabolites in humans is through the kidneys, with approximately 80% of the dose excreted in the urine.[1] Only trace amounts of the parent drug are found in the urine, highlighting the importance of its metabolic clearance.[1][2]

The apparent terminal half-life of this compound has been reported to be similar to that of Terbinafine and other major carboxy and demethylated metabolites, which is approximately 25 hours after a single oral dose.[2] However, after multiple-dose administration, the terminal elimination half-lives of the parent drug and its metabolites are significantly longer, in the range of 21 to 28 days.[11]

Quantitative Data Summary

The following table summarizes the key available pharmacokinetic parameters for this compound in human plasma, primarily in comparison to its parent drug, Terbinafine.

| Parameter | This compound (SDZ 280-047) | Terbinafine (Parent Drug) | Reference(s) |

| Metabolite to Parent AUC Ratio (at steady state) | 1.08 | - | [3][4][5] |

| Apparent Terminal Half-life (single dose) | ~25 hours | ~25 hours | [2] |

| Terminal Elimination Half-life (multiple doses) | 21 - 28 days | 18 - 28 days | [11] |

| Primary Route of Elimination | Renal (Urine) | Hepatic Metabolism followed by Renal Excretion | [1][2] |

Analytical Methodology for Quantification in Human Plasma

Accurate quantification of this compound in human plasma is essential for pharmacokinetic studies. High-performance liquid chromatography (HPLC) coupled with various detection methods has been the primary analytical technique.

Sample Preparation

A crucial first step in the analysis is the extraction of the analyte from the complex plasma matrix.

Figure 2: General workflow for the extraction of Terbinafine and its metabolites from human plasma.

Chromatographic Separation and Detection

Reverse-phase HPLC is commonly employed for the separation of Terbinafine and its metabolites.[12] Due to the different polarities of the parent drug and its various metabolites, gradient elution is often necessary to achieve adequate separation.

For detection, several methods have been utilized:

-

Ultraviolet (UV) Detection: A common and robust detection method.[12][13]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies.[14][15]

Experimental Protocol: A Representative LC-MS/MS Method

The following is a generalized protocol based on established methods for the quantification of Terbinafine and its metabolites in human plasma.

Step 1: Sample Preparation

-

To 100 µL of human plasma, add an internal standard (e.g., a stable isotope-labeled analog).

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

Step 2: LC-MS/MS Analysis

-

HPLC System: A high-performance liquid chromatography system capable of gradient elution.

-

Column: A C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Gradient Elution: A linear gradient from 10% B to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Conclusion and Future Directions

This compound is a major metabolite of Terbinafine with significant systemic exposure in humans. Its pharmacokinetic profile is characterized by a long terminal elimination half-life, similar to the parent drug, and its primary route of elimination is via the urine. While existing studies provide valuable insights, a dedicated and detailed pharmacokinetic investigation of this compound would be beneficial for a more complete understanding of its contribution to the overall pharmacological and toxicological profile of Terbinafine. Future research should focus on elucidating its specific volume of distribution, clearance rates, and potential for drug-drug interactions.

References

-

Humbert, H., Cabiac, M. D., Denouël, J., & Kirkesseli, S. (1995). Pharmacokinetics of terbinafine and of its five main metabolites in plasma and urine, following a single oral dose in healthy subjects. Biopharmaceutics & Drug Disposition, 16(8), 685-694. [Link]

-

Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]

-

Zehender, H., Cabiac, M. D., & Denouel, J. (1992). Dose-proportional pharmacokinetics of terbinafine and its N-demethylated metabolite in healthy volunteers. British Journal of Dermatology, 126(Suppl 39), 8-13. [Link]

-

Semantic Scholar. (n.d.). Clinical pharmacokinetics of terbinafine (Lamisil). Retrieved from [Link]

-

Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]

-

Thakur, M., Sharma, G., Singh, B., & Chhibber, S. (2009). Physiologically Based Pharmacokinetic Model for Terbinafine in Rats and Humans. Antimicrobial Agents and Chemotherapy, 53(4), 1629-1637. [Link]

-

Humbert, H., Denouel, J., & Keller, H. P. (1990). Analytical methods for the determination of terbinafine and its metabolites in human plasma, milk and urine. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 201-209. [Link]

-

Zehender, H., & Denouel, J. (1990). Determination of terbinafine and its desmethyl metabolite in human plasma by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 529(1), 193-200. [Link]

-

Faergemann, J., & Zehender, H. (1992). Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once daily for 7 and 14 days. Clinical and Experimental Dermatology, 17(4), 255-258. [Link]

-

Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Retrieved from [Link]

-

Faergemann, J., & Zehender, H. (1993). Levels of terbinafine in plasma, stratum corneum, dermis-epidermis (without stratum corneum), sebum, hair and nails during and after 250 mg terbinafine orally once per day for four weeks. Acta Dermato-Venereologica, 73(4), 305-309. [Link]

-

U.S. Food and Drug Administration. (2006). Pharmacology Review(s). Retrieved from [Link]

-

Kovarik, J. M., Humbert, H., & Nedelman, J. R. (1996). Multiple-dose pharmacokinetics and distribution in tissue of terbinafine and metabolites. Antimicrobial Agents and Chemotherapy, 40(12), 2739-2743. [Link]

-

Le Cotonnec, J. Y., Horber, F. F., & Haye, O. (1994). Elimination Kinetics of Terbinafine from Human Plasma and Tissues following Multiple-Dose Administration, and Comparison with 3 Main Metabolites. Clinical Pharmacokinetics, 27(4), 332-341. [Link]

-

Hope, J., et al. (2015). Determining Terbinafine in Plasma and Saline Using HPLC. TRACE: Tennessee Research and Creative Exchange. [Link]

-